molecular formula C18H20N6O B2947684 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1798662-03-9

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No. B2947684
CAS RN: 1798662-03-9
M. Wt: 336.399
InChI Key: NLEHQFWXHGMFHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized and studied. For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity . The synthesis of such compounds typically involves the reaction of appropriate precursors under specific conditions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 1,2,3-triazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom, and the pyrazole ring is a five-membered ring with two nitrogen atoms .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles, the core structure of this compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in various polymerization processes .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds and their aromatic character . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is often used in drug discovery and the development of new therapeutic strategies .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological processes .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . They can be incorporated into various materials to enhance their properties .

Future Directions

The future research directions for this compound could involve further investigation into its synthesis, characterization, and potential applications. Given the biological activities of related compounds, this compound could be of interest in the development of new drugs .

properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-22-17(13-16(20-22)14-5-3-2-4-6-14)18(25)23-10-7-15(8-11-23)24-12-9-19-21-24/h2-6,9,12-13,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEHQFWXHGMFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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